2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol
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Overview
Description
2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a dimethylamino group, a methoxy group, and a methyl group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds, such as 8-hydroxyquinolines, have been described as copper and zinc ionophores .
Biochemical Pathways
The alteration of cellular ion homeostasis, as seen with similar compounds, can have downstream effects on various biochemical pathways, potentially influencing cellular functions .
Result of Action
Similar compounds have been shown to cause significant cytotoxicity, suggesting that this compound might have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol typically involves the reaction of formaldehyde, 2-methoxy-4-methylphenol, and dimethylamine . The reaction is carried out in water for 1.5 hours, resulting in the formation of the desired compound. The reaction conditions are relatively mild, making it a convenient method for laboratory synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a dimethylamino group and a methoxy group on the benzene ring allows for a wide range of chemical reactions and applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-6-methoxy-4-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-5-9(7-12(2)3)11(13)10(6-8)14-4/h5-6,13H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPASJZYYJFCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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